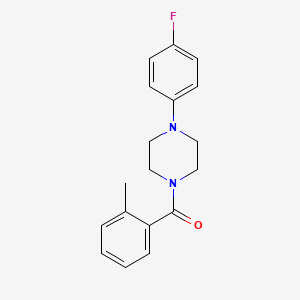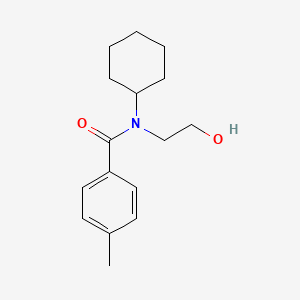![molecular formula C19H22ClN3O B5688432 (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine](/img/structure/B5688432.png)
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine, also known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a key mediator of B-cell receptor signaling, and its inhibition has been shown to have therapeutic potential in various B-cell malignancies.
Mécanisme D'action
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine selectively inhibits SYK, a non-receptor tyrosine kinase that is involved in B-cell receptor signaling. Upon activation of the B-cell receptor, SYK is recruited to the receptor complex and phosphorylates downstream signaling molecules, leading to B-cell activation, proliferation, and survival. Inhibition of SYK by (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine blocks these signaling pathways and induces apoptosis in B-cell malignancies.
Biochemical and Physiological Effects
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In addition to inducing apoptosis, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine also inhibits B-cell proliferation and migration. (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has also been shown to modulate the tumor microenvironment by reducing the expression of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has several advantages for lab experiments, including its selectivity for SYK and its potent antitumor activity in preclinical models. However, (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has limited solubility in water, which can make it difficult to administer in vivo. Additionally, the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials is still being investigated.
Orientations Futures
For (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine include clinical trials in B-cell malignancies, as well as investigations into its potential use in other diseases, such as autoimmune disorders. Additionally, studies are needed to determine the optimal dosing and scheduling of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine in clinical trials, as well as its potential for combination therapy with other agents. Finally, investigations into the mechanisms of resistance to (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine are needed to develop strategies to overcome resistance and improve clinical outcomes.
Méthodes De Synthèse
The synthesis of (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine involves a multistep process that includes the formation of key intermediates and the final coupling reaction. The starting material, 3-chlorobenzaldehyde, is reacted with piperazine to form 4-(3-chlorophenyl)piperazine. This intermediate is then reacted with 4-(dimethylamino)phenyl isocyanate to form the carbamate intermediate, which is subsequently coupled with 4-bromobenzoyl chloride to form (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine.
Applications De Recherche Scientifique
(4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B-cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In vitro studies have shown that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine inhibits SYK phosphorylation and downstream signaling pathways, leading to decreased B-cell proliferation and survival. In vivo studies have demonstrated that (4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}phenyl)dimethylamine has antitumor activity in mouse models of CLL, DLBCL, and MCL.
Propriétés
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-[4-(dimethylamino)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-21(2)17-8-6-15(7-9-17)19(24)23-12-10-22(11-13-23)18-5-3-4-16(20)14-18/h3-9,14H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKSLTDVTCFBON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl][4-(dimethylamino)phenyl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[1-(3-chlorobenzyl)-3-methyl-1H-1,2,4-triazol-5-yl]methyl}-1H-1,2,3-triazole](/img/structure/B5688350.png)
![N-[2-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)ethyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5688356.png)
![2-(4-methoxyphenyl)-5-(phenoxyacetyl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5688364.png)
![2-(2-isopropyl-1H-imidazol-1-yl)-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B5688385.png)





![ethyl 4-{[3-(3-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}-1-piperazinecarboxylate](/img/structure/B5688445.png)
![3-{[1-(4-pyridinylmethyl)-4-piperidinyl]oxy}-N-[(3R)-3-pyrrolidinyl]benzamide dihydrochloride](/img/structure/B5688449.png)
![(4aR*,8aR*)-2-[(1-propyl-1H-imidazol-2-yl)methyl]-7-(pyrrolidin-1-ylcarbonyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5688456.png)
![1-({4-methyl-5-[1-(pyridin-3-ylcarbonyl)piperidin-4-yl]-4H-1,2,4-triazol-3-yl}methyl)azepane](/img/structure/B5688460.png)
![methyl 4-[(benzylsulfonyl)amino]benzoate](/img/structure/B5688463.png)